Cas no 117458-36-3 (Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)
![Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure](https://fr.kuujia.com/scimg/cas/117458-36-3x500.png)
117458-36-3 structure
Nom du produit:Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,3-chloro-4,6-dihydroxy-2-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,3-chloro-4,6-dihydroxy-2-methyl-,(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydro
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Benzoicacid, 3-chloro-4,6-dihydroxy-2-methyl-,3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,4aa,7b,7aa,7bb)]-
- Melledonal B
- Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- [(2R,2aS,4aR,7R,7aS,7bR)-3-ormyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate
- SCHEMBL14269367
- 117458-36-3
- CHEBI:169638
- DTXSID101098922
-
- Piscine à noyau: 1S/C23H27ClO8/c1-10-15(12(26)5-13(27)16(10)24)19(29)32-14-7-21(4)17-18(28)20(2,3)9-22(17,30)6-11(8-25)23(14,21)31/h5-6,8,14,17-18,26-28,30-31H,7,9H2,1-4H3/t14-,17-,18-,21-,22+,23+/m1/s1
- La clé Inchi: HAJBXIZSTZMKOC-VBBGSEJHSA-N
- Sourire: C(O[C@H]1[C@@]2(O)C(C=O)=C[C@@]3(O)[C@@]([H])([C@@]2(C)C1)[C@@H](O)C(C)(C)C3)(=O)C1=C(O)C=C(O)C(Cl)=C1C
Propriétés calculées
- Qualité précise: 466.1394455g/mol
- Masse isotopique unique: 466.1394455g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 4
- Complexité: 859
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 145Ų
Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester Littérature connexe
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
117458-36-3 (Benzoic acid, 3-chloro-4,6-dihydroxy-2-methyl-, (2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a,7-trihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester) Produits connexes
- 423727-55-3(N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide)
- 1227585-09-2(5-Methoxy-6-(pyridin-4-yl)picolinaldehyde)
- 2680809-19-0(tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)
- 1572340-10-3(N-(2-aminoethyl)-3-fluorobenzene-1-sulfonamide hydrochloride)
- 2229370-45-8(2-(but-3-yn-2-yl)-1-fluoro-3-methoxybenzene)
- 2624125-26-2(ethyl 5,9-dioxononanoate)
- 2227748-14-1((1S)-3-amino-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-1-ol)
- 1798283-59-6((E)-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-phenylethene-1-sulfonamide)
- 2172542-59-3(2-1-(2,2-difluoro-3-hydroxypropyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1797142-92-7(6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
